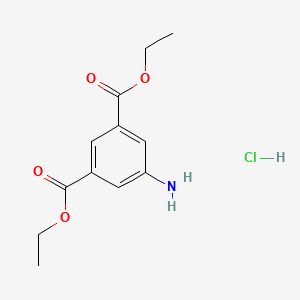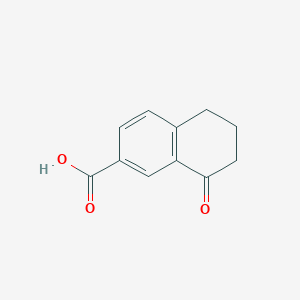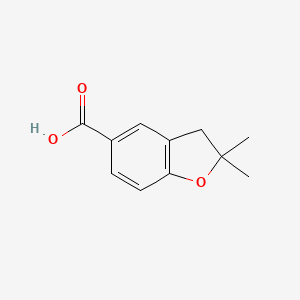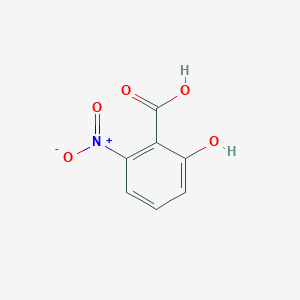
4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenol, a compound structurally similar to “4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one”, is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring .
Synthesis Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Various nanostructured materials have been synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity . The properties of active nanomaterials are directly connected with parameters of these model reduction reactions .Scientific Research Applications
Use in Radiofluorination of Biomolecules
This compound is used in the preparation of 4-nitrophenyl (PNP) activated esters for indirect radiofluorination of biomolecules . The use of PNP activated esters allows for the rapid preparation of 18 F-labelled acylation synthons in one step . This method is particularly useful for molecular imaging techniques like Positron Emission Tomography (PET), which often require the use of short-lived radionuclides .
Precursor in Medicinal Chemistry
The compound serves as a precursor for the corresponding 4-thiomorpholinoaniline , which is a useful building block in medicinal chemistry . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .
Use in Antidiabetic Drugs
The compound has been used in the field of antidiabetic drugs . The thiomorpholine group in the compound can serve as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity .
Use in Antimigraine Drugs
The compound has also been used in the development of antimigraine drugs . The thiomorpholine group in the compound can serve as a replacement of the morpholine group, which can be beneficial in drug development .
Use in Kinase Inhibitors
The compound has been used in the development of kinase inhibitors . The thiomorpholine group in the compound can serve as a replacement of the morpholine group, which can be beneficial in drug development .
Use in Reverse Transcriptase Inhibitors
The compound has been used in the development of reverse transcriptase inhibitors . The thiomorpholine group in the compound can serve as a replacement of the morpholine group, which can be beneficial in drug development .
Use in Antibiotics
The compound has been used in the development of antibiotics . The thiomorpholine group in the compound can serve as a replacement of the morpholine group, which can be beneficial in drug development .
Use in Antifungal and Antimycobacterial Agents
The compound has been used in the development of antifungal and antimycobacterial agents . The thiomorpholine group in the compound can serve as a replacement of the morpholine group, which can be beneficial in drug development .
Safety and Hazards
The safety data sheet for 4-nitrophenol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is toxic if swallowed, may cause damage to organs through prolonged or repeated exposure, is harmful in contact with skin or if inhaled .
Future Directions
The field of nanotechnology, which includes the study and application of nanostructured materials in reactions involving compounds like 4-nitrophenol, is expanding rapidly . Future research will likely continue to explore the unique properties of nano-materials and their applications in various fields .
properties
IUPAC Name |
4-(4-nitrophenyl)-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-9-10-5-8(11-9)6-1-3-7(4-2-6)12(14)15/h1-5H,(H2,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQMNSSQLHWDLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569261 |
Source


|
| Record name | 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one | |
CAS RN |
96139-73-0 |
Source


|
| Record name | 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)
![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)






